6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine
CAS No.: 61982-57-8
Cat. No.: VC15933856
Molecular Formula: C12H9N3O3
Molecular Weight: 243.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61982-57-8 |
|---|---|
| Molecular Formula | C12H9N3O3 |
| Molecular Weight | 243.22 g/mol |
| IUPAC Name | 6-methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C12H9N3O3/c1-8-2-4-11-13-9(7-14(11)6-8)10-3-5-12(18-10)15(16)17/h2-7H,1H3 |
| Standard InChI Key | HUSXHLINSJAQHF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN2C=C(N=C2C=C1)C3=CC=C(O3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
6-Methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine (CAS No. 61982-57-8) is a fused bicyclic system characterized by an imidazo[1,2-a]pyridine scaffold substituted with a methyl group at position 6 and a 5-nitrofuran-2-yl moiety at position 2. Its molecular formula is C₁₂H₉N₃O₃, with a molecular weight of 243.22 g/mol. The compound’s IUPAC name, 6-methyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine, reflects its substitution pattern.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉N₃O₃ | |
| Molecular Weight | 243.22 g/mol | |
| CAS Number | 61982-57-8 | |
| SMILES Notation | CC1=CN2C=C(N=C2C=C1)C3=CC=C(O3)N+[O-] | |
| XLogP3-AA (LogP) | 3.02 | |
| Topological Polar Surface Area | 76.3 Ų |
The nitrofuran group introduces strong electron-withdrawing effects, which influence the compound’s reactivity and binding interactions . The methyl substituent at position 6 enhances lipophilicity, potentially improving membrane permeability compared to unsubstituted analogs.
Synthetic Methodologies
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a widely employed strategy for constructing imidazo[1,2-a]pyridines. For 6-methyl derivatives, the protocol involves:
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Condensation of 2-aminopyridine derivatives with 5-nitrofuran-2-carbaldehyde and isocyanides.
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Acid-catalyzed cyclization in methanol at room temperature .
For example, reacting 2-amino-6-methylpyridine with 5-nitrofuran-2-carbaldehyde and cyclohexyl isocyanide in the presence of p-toluenesulfonic acid yields the target compound after 24 hours . The reaction proceeds via an imine intermediate, followed by [4+1] cycloaddition to form the imidazo ring . Typical yields range from 70–85%, with purification achieved via silica gel chromatography .
Alternative Routes
Patent literature describes additional methods for analogous imidazo[1,2-a]pyridines, such as:
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Chloroformate-mediated carbamate formation: Reacting intermediates with chloroformates in pyridine to introduce substituents at position 3 .
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Post-synthetic modifications: Functionalizing preformed imidazo[1,2-a]pyridines via nucleophilic aromatic substitution or cross-coupling reactions .
Structure-Activity Relationships (SAR)
Table 2: Comparative Bioactivity of Imidazo[1,2-a]pyridine Derivatives
| Compound | R₁ | R₂ | MIC (µg/mL) | GABAₐ α₁ IC₅₀ (nM) | Source |
|---|---|---|---|---|---|
| 6-Methyl-2-(5-nitrofuran-2-yl) | CH₃ | H | Pending | Pending | |
| 4a | H | Cyclohexyl | 0.06–0.25 | ND | |
| 4b (6-chloro) | Cl | Cyclohexyl | 0.25–1 | ND | |
| Zolpidem | – | – | – | 20 |
Key SAR insights:
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6-Substituents: Methyl groups enhance lipophilicity and metabolic stability compared to chloro or trifluoromethyl groups.
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Nitrofuran position: The 2-(5-nitrofuran-2-yl) configuration optimizes antibacterial potency, likely due to spatial compatibility with bacterial nitroreductases .
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3-Amine substituents: Bulky groups (e.g., cyclohexyl) improve α₁-GABAₐ receptor selectivity .
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